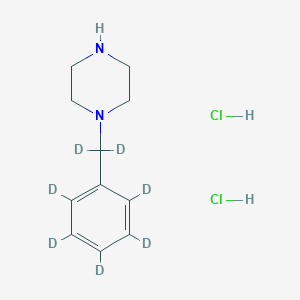

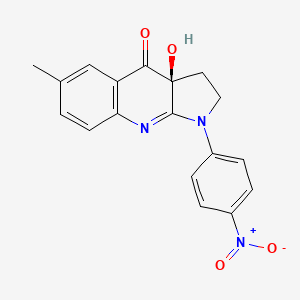

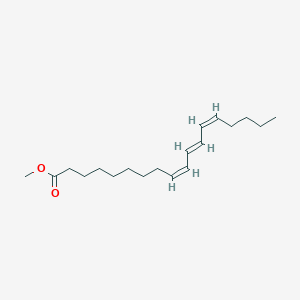

![molecular formula C41H83N2O6P B3026373 [(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 54336-69-5](/img/structure/B3026373.png)

[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Descripción general

Descripción

This compound, also known as N-Palmitoylsphingomyelin, is a non-polymer with the molecular formula C39H79N2O6P . It has a molecular weight of 703.028 .

Molecular Structure Analysis

The structure of this compound includes a cluster of conserved hydrophobic residues, in addition to two sphingomyelins . The exit of this cavity is closed by three pairs of conserved Phe residues .Chemical Reactions Analysis

The compound is involved in the reverse cholesterol transport pathway, which is responsible for the maintenance of human cholesterol homeostasis . An imbalance of this pathway usually leads to atherosclerosis .Physical And Chemical Properties Analysis

The compound has a formal charge of 0, an atom count of 127, a chiral atom count of 2, and a bond count of 126 . It does not contain any aromatic bonds .Aplicaciones Científicas De Investigación

Dentistry Applications

Amorphous calcium phosphate (ACP), a precursor to hydroxyapatite, demonstrates significant osteoconductivity and biodegradability compared to other calcium phosphates like tricalcium phosphate. ACP's ability to enhance alkaline phosphatase activity, cell proliferation, and adhesion suggests its potential as a remineralizing agent in dental applications, potentially useful for tissue repair and regeneration (Zhao, Liu, Sun, & Yang, 2012).

Materials Science

The unique crystal-chemical properties of octacalcium phosphate (OCP), which can incorporate carboxylate ions into its crystal lattice, make it a candidate for novel adsorbents, electrochemical devices, and biomaterials. The incorporation of carboxylate ions into OCP at the molecular level can impart various functions, suggesting a range of physicochemical and biomaterial applications, albeit still in the research phase (Yokoi, Shimabukuro, & Kawashita, 2022).

Environmental Management

Hydroxyapatite (HAp) has been identified as a promising material for the treatment of air, water, and soil pollution due to its adsorption capacities, ion-exchange capability, and thermal stability. The review highlights HAp's potential applications in environmental remediation, showcasing the benefits of employing this material in pollution clean-up efforts (Ibrahim, Labaki, Giraudon, & Lamonier, 2020).

Mecanismo De Acción

Target of Action

N-Stearoyl-D-Sphingomyelin, a sphingolipid, primarily targets Phospholipase Cδ1 (PLCδ1) . PLCδ1 is an enzyme that plays a crucial role in cellular signaling processes.

Mode of Action

N-Stearoyl-D-Sphingomyelin interacts with its target, PLCδ1, by inhibiting its activity . This inhibition can lead to changes in the cellular signaling pathways regulated by PLCδ1.

Biochemical Pathways

The primary biochemical pathway affected by N-Stearoyl-D-Sphingomyelin involves the hydrolysis of sphingomyelin. Sphingomyelinases, enzymes that hydrolyze sphingomyelin, release ceramide and create a cascade of bioactive lipids, including sphingosine and sphingosine-1-phosphate . These lipids have specific signaling capacities and are involved in various cellular processes such as cell proliferation, cell death, and contraction of cardiac and vascular myocytes .

Result of Action

The inhibition of PLCδ1 by N-Stearoyl-D-Sphingomyelin can lead to alterations in cellular signaling pathways. For instance, it can affect cell proliferation, cell death, and contraction of cardiac and vascular myocytes . In addition, it has been observed that serum levels of N-Stearoyl-Sphingosine (C18Cer) and Stearoyl Sphingomyelin (C18SM) significantly increase after vitamin D3 supplementation, suggesting a potential role in lipid metabolism .

Action Environment

The action of N-Stearoyl-D-Sphingomyelin can be influenced by various environmental factors. For instance, the presence of cholesterol can alter the interaction of N-Stearoyl-D-Sphingomyelin with the cell membrane . Additionally, the formation of sphingomyelin-rich domains in the cell membrane can be affected by the surrounding lipids .

Análisis Bioquímico

Biochemical Properties

N-STEAROYL-D-SPHINGOMYELIN interacts with a variety of enzymes and proteins. One of the key interactions is with Phospholipase Cδ1 (PLCδ1), an enzyme involved in the phosphoinositide pathway . This interaction influences the activity of PLCδ1, thereby affecting the biochemical reactions it is involved in .

Cellular Effects

N-STEAROYL-D-SPHINGOMYELIN has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of PLCδ1, which plays a crucial role in intracellular signal transduction .

Molecular Mechanism

The molecular mechanism of N-STEAROYL-D-SPHINGOMYELIN involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the activity of PLCδ1, thereby affecting the phosphoinositide pathway and influencing intracellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-STEAROYL-D-SPHINGOMYELIN can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-STEAROYL-D-SPHINGOMYELIN can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-STEAROYL-D-SPHINGOMYELIN is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

N-STEAROYL-D-SPHINGOMYELIN is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-STEAROYL-D-SPHINGOMYELIN and its effects on its activity or function are crucial aspects of its biochemical role . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQLRGMMMAHREN-NWBJSICCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H83N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346504 | |

| Record name | Sphingomyelin d18:1-C18:0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54336-69-5 | |

| Record name | Sphingomyelin d18:1-C18:0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

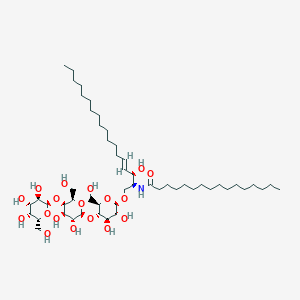

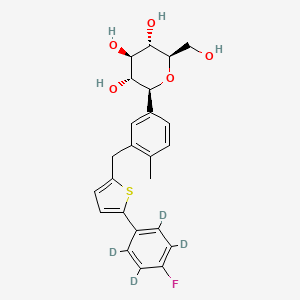

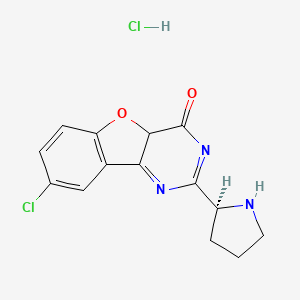

![N-(2,6-diethylphenyl)-4,5-dihydro-8-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide](/img/structure/B3026291.png)

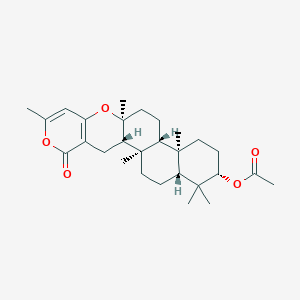

![6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride](/img/structure/B3026292.png)

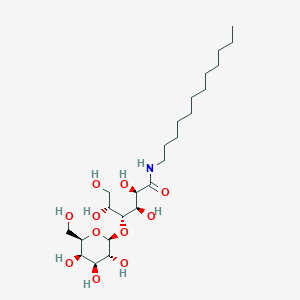

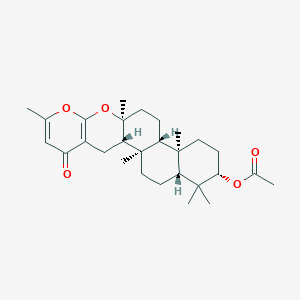

![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide](/img/structure/B3026305.png)

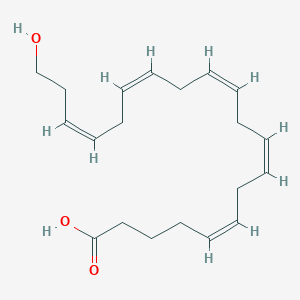

![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)